6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride
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Overview
Description
6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride is a heterocyclic compound that features both thiazole and benzoxazine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a benzoxazine derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often conducted in polar solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against multi-drug resistant strains.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to antibacterial effects . The compound’s anti-inflammatory action could be attributed to its ability to modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler analog that also exhibits antimicrobial properties.
4-(2-amino-1,3-thiazol-4-yl)phenol: Another related compound with potential therapeutic applications.
Uniqueness
6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to interact with multiple targets, enhancing its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S.ClH/c12-11-14-8(5-17-11)6-1-2-9-7(3-6)13-10(15)4-16-9;/h1-3,5H,4H2,(H2,12,14)(H,13,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYRDOTLYTTRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377497 |
Source
|
Record name | 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049742-69-9 |
Source
|
Record name | 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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